An In-depth Technical Guide to 3-(2-Nitrophenoxy)azetidine: A Versatile Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide to 3-(2-Nitrophenoxy)azetidine: A Versatile Building Block in Modern Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 3-(2-Nitrophenoxy)azetidine. As a bifunctional molecule, it incorporates the strained, sp³-rich azetidine ring—a privileged scaffold in modern drug discovery—and a synthetically versatile nitrophenyl ether moiety. This document is intended for researchers, medicinal chemists, and drug development professionals, offering expert insights into the strategic utilization of this compound as a key intermediate for the synthesis of complex bioactive molecules. Detailed experimental protocols, predicted spectroscopic data, and potential chemical transformations are discussed to facilitate its practical application in the laboratory.
Introduction: The Strategic Value of the Azetidine Scaffold
Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly vital motifs in drug discovery.[1] Their unique structural features, including significant ring strain (~25.4 kcal/mol), impart a degree of conformational rigidity and a three-dimensional character that is highly sought after in modern medicinal chemistry.[1][2] Unlike their more strained aziridine counterparts, azetidines offer a superior balance of reactivity and stability, making them easier to handle while still providing avenues for strain-release functionalization.[2]
The incorporation of an azetidine ring into a drug candidate can significantly improve key pharmacokinetic properties, such as aqueous solubility, metabolic stability, and receptor binding affinity.[1] Several FDA-approved drugs, including the kinase inhibitors baricitinib and cobimetinib, feature an azetidine moiety, underscoring the scaffold's value in creating successful therapeutics.[1]
3-(2-Nitrophenoxy)azetidine emerges as a particularly valuable building block. It combines the beneficial properties of the azetidine core with a 2-nitrophenoxy group, which serves two primary purposes:
-
A Stable Linker: The ether linkage is generally robust under many reaction conditions.
-
A Latent Functional Group: The nitro group is a versatile precursor to an aniline, a common anchor point for building molecular complexity in drug candidates.
This guide will explore the fundamental properties and synthetic utility of this compound.
Physicochemical and Structural Properties
3-(2-Nitrophenoxy)azetidine is a solid at room temperature, possessing the core structural features illustrated below. Its key properties, sourced from chemical supplier data and predictive models, are summarized in Table 1.[3][4]
Table 1: Physicochemical Properties of 3-(2-Nitrophenoxy)azetidine
| Property | Value | Source(s) |
| CAS Number | 1219948-86-3 | [3][4] |
| Molecular Formula | C₉H₁₀N₂O₃ | [3] |
| Molecular Weight | 194.19 g/mol | [3] |
| Appearance | Solid (predicted) | General Knowledge |
| Boiling Point | 343.9 ± 32.0 °C (Predicted) | [3] |
| Density | 1.309 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa (of Azetidine N-H) | 9.12 ± 0.40 (Predicted) | [3] |
| XlogP (Predicted) | 1.1 | [5] |
Synthesis and Purification
The most logical and widely applicable method for synthesizing 3-(2-Nitrophenoxy)azetidine is through a nucleophilic aromatic substitution (SNAᵣ) reaction, a variant of the classic Williamson ether synthesis.[6][7] In this procedure, the alkoxide generated from azetidin-3-ol attacks an electron-deficient aromatic ring, such as 2-fluoronitrobenzene, displacing the fluoride leaving group. The ortho-nitro group is critical, as its electron-withdrawing nature activates the aromatic ring toward nucleophilic attack.
Representative Synthetic Protocol
Reaction Scheme: Azetidin-3-ol + 2-Fluoronitrobenzene → 3-(2-Nitrophenoxy)azetidine
Causality Behind Choices:
-
Reactants: Azetidin-3-ol provides the azetidine core and the nucleophilic oxygen. 2-Fluoronitrobenzene is an excellent electrophile because the fluorine is a good leaving group and the nitro group activates the ring for SNAᵣ.
-
Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide, maximizing the concentration of the active nucleophile.[8]
-
Solvent: A polar aprotic solvent like Dimethylformamide (DMF) is chosen because it effectively solvates the sodium cation without protonating the highly reactive alkoxide, thus accelerating the Sₙ2-like reaction.[6]
-
Temperature: The reaction is initially cooled to control the exothermic reaction of NaH with the alcohol. It is then gently heated to ensure the reaction proceeds to completion in a reasonable timeframe.
Step-by-Step Methodology:
-
Preparation: To a dry, nitrogen-flushed 100 mL round-bottom flask equipped with a magnetic stir bar, add azetidin-3-ol (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 0.2 M concentration relative to the starting material). Cool the flask to 0 °C in an ice bath.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. Stir the resulting slurry at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Electrophile Addition: Cool the reaction mixture back to 0 °C. Add 2-fluoronitrobenzene (1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the mixture to room temperature. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 3-(2-Nitrophenoxy)azetidine.
Spectroscopic Characterization
Unambiguous structural confirmation is critical. While a dedicated public spectrum is not available, the expected spectroscopic data can be reliably predicted based on the constituent functional groups.[9][10]
Table 2: Predicted Spectroscopic Data for 3-(2-Nitrophenoxy)azetidine
| Technique | Predicted Peaks and Signals |
| ¹H NMR | Aromatic Protons (4H): δ 7.0-8.0 ppm (multiplets). The proton ortho to the nitro group will be the most downfield. Azetidine CH (1H): δ ~4.8-5.2 ppm (quintet). This proton is shifted downfield by the adjacent oxygen. Azetidine CH₂ (4H): δ ~3.8-4.2 ppm (multiplets). The two sets of methylene protons adjacent to the nitrogen will be distinct. Azetidine NH (1H): δ ~2.0-3.5 ppm (broad singlet), exchangeable with D₂O. |
| ¹³C NMR | Aromatic C-O: δ ~150-155 ppm. Aromatic C-NO₂: δ ~140-145 ppm. Aromatic CHs: δ ~115-135 ppm. Azetidine C-O: δ ~70-75 ppm. Azetidine CH₂s: δ ~50-55 ppm. |
| FT-IR | N-H Stretch: ~3350 cm⁻¹ (secondary amine). C-H Stretch (Aromatic/Aliphatic): ~3100-2850 cm⁻¹. NO₂ Asymmetric Stretch: ~1520-1540 cm⁻¹ (strong). NO₂ Symmetric Stretch: ~1340-1360 cm⁻¹ (strong). C-O-C Stretch (Aryl Ether): ~1250 cm⁻¹. |
| Mass Spec (ESI+) | [M+H]⁺: m/z 195.0764 |
Chemical Reactivity and Synthetic Potential
3-(2-Nitrophenoxy)azetidine is a bifunctional molecule with two primary sites of reactivity: the azetidine nitrogen and the aromatic nitro group. This dual reactivity makes it a powerful intermediate for library synthesis and lead optimization.
-
N-Functionalization of the Azetidine Ring: The secondary amine of the azetidine is nucleophilic and can readily undergo standard transformations such as N-alkylation, N-acylation, reductive amination, and sulfonylation.[11] This allows for the introduction of diverse side chains to explore the structure-activity relationship (SAR).
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (aniline) under various conditions (e.g., H₂/Pd-C, SnCl₂, Fe/HCl). This unmasks a nucleophilic site on the aromatic ring, which is a cornerstone of many synthetic strategies in medicinal chemistry. The resulting 3-(2-aminophenoxy)azetidine can be further functionalized via amide bond formation, urea formation, or participation in the synthesis of new heterocyclic rings (e.g., benzoxazines).
Caption: Key chemical transformations of 3-(2-Nitrophenoxy)azetidine.
Applications in Drug Discovery
While 3-(2-Nitrophenoxy)azetidine is not an active pharmaceutical ingredient itself, it serves as an ideal starting point for building more complex molecules. The azetidine moiety acts as a "bioisostere" or substitute for other common rings like pyrrolidine or piperidine, often leading to improved physicochemical properties.[12]
The primary application is the synthesis of libraries of compounds for high-throughput screening. By combining the two reactive handles (N-functionalization and nitro reduction/functionalization), a diverse set of molecules can be rapidly generated from this single, advanced intermediate. This strategy is highly efficient for exploring the chemical space around a biological target. For example, derivatives could be screened in assays for kinase inhibition, GPCR modulation, or as antibacterial agents.[12][13]
Safety and Handling
-
Hazard Class: Irritant.[3]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. Vendor recommendations suggest storage at 2-8°C.[4]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
References
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T. W. Chamberlin, et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. Available at: [Link]
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Williamson Ether Synthesis Lab Procedure. (n.d.). University of California, Davis. Retrieved from [Link]
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PubChem. (n.d.). 3-(2-nitrophenoxy)azetidine hydrochloride. Retrieved from [Link]
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J. S. Baxi, et al. (2014). Williamson Ether Synthesis. Name Reactions in Organic Synthesis. Available at: [Link]
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Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
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W. Knorn, et al. (1993). Catalytic Williamson ether synthesis. Angewandte Chemie International Edition in English. Available at: [Link]
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PubChem. (n.d.). 3-(2-nitrophenyl)azetidine hydrochloride. Retrieved from [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
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J. Vávra, et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. Available at: [Link]
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A. K. Sharma, et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available at: [Link]
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H. T. Al-Masoudi, et al. (2015). Synthesis, Characterization of Some New 2-Azetidinone Derivatives. Al-Nahrain Journal of Science. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]
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Dr. Muhammad Zaman Ashraf. (2020). Azetidine: Chemical Reactivity. YouTube. Available at: [Link]
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G. S. Singh & T. Pheko. (2008). Spectroscopic Characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
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